molecular formula C12H15NO4 B024901 Diethyl 5-methylpyridine-2,3-dicarboxylate CAS No. 105151-48-2

Diethyl 5-methylpyridine-2,3-dicarboxylate

Cat. No. B024901
CAS RN: 105151-48-2
M. Wt: 237.25 g/mol
InChI Key: KIDQHBXPNBCITQ-UHFFFAOYSA-N
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Description

Diethyl 5-methylpyridine-2,3-dicarboxylate is a chemical compound with the IUPAC name 2,3-dimethyl 5-methylpyridine-2,3-dicarboxylate . It is used in various industrial and scientific research applications .


Synthesis Analysis

The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .


Chemical Reactions Analysis

Bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .

Scientific Research Applications

Bromination Reaction

The compound is used as a raw material in the bromination reaction to synthesize 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) . This reaction is initiated by free radicals and uses N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .

Synthesis of Imidazolinones

The bromination of Diethyl 5-methylpyridine-2,3-dicarboxylate is a key step in the synthesis of imidazolinones . Imidazolinones are a class of compounds that have various applications in the field of medicine and agriculture.

Halogenation Reaction

The compound is used in halogenation reactions, which are important organic synthesis reactions . These reactions increase the polarity of the molecule by introducing halogen into the molecule and then activate the C–H bond of the alkane to obtain the halogen-substituted target product .

Chemical Kinetics and Catalysis

The compound is used in studies related to chemical kinetics and catalysis . The apparent thermodynamics and the reaction kinetics of the bromination reaction of the compound were explored, and a reaction kinetics model was established .

Chemical Synthesis

The compound is used in the field of chemical synthesis . Among many halogenation reactions, bromination has better selectivity and higher product activity .

Pharmaceutical Industry

The compound is used in the pharmaceutical industry . N-bromosuccinimide (NBS) has become one of the best brominating agents in the chemical and pharmaceutical industries due to its easy preparation, mild bromination reaction conditions, good selectivity, high yield, and easy product separation .

properties

IUPAC Name

diethyl 5-methylpyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-8(3)7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDQHBXPNBCITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473180
Record name Diethyl 5-methylpyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-methylpyridine-2,3-dicarboxylate

CAS RN

105151-48-2
Record name Diethyl 5-methylpyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl β-amino-β-ethoxycarbonylacrylate 18.7 g (0.1 mol), 2-methyl-2-propenal 7.5 g (0.107 mol), and glacial acetic acid 50 g were placed in a 100 ml four neck distillation flask with a reflux condenser and the temperature of the mixture was raised to 80° C. on an oil bath over a period of 1 hour. Then, the mixture was reacted at 80° to 85° C. for 5 hours. After completion of the reaction, the reaction mixture was distilled to give 6.8 g of 5-methyl-2,3-diethoxycarbonylpyridine (bp3.5 : 160° to 161° C.).
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Isopropyl alcohol 675 ml and 90% formic acid 61.5 g (1.20 mol) were placed in 1 liter four-neck flask equipped with a reflux condenser. After heating the content to 70° C., 2-methyl-2-propenal 84.3 g (1.20 mol) and ethyl β-amino-β-ethoxycarbonylacrylate 150 g (0.801 mol) were simultaneously added dropwise thereto over a period of 1 hour with air-bubbling and refluxed for 10 hours. After removing isopropyl alcohol, 400 ml of water was added thereto and neutralized with sodium bicarbonate. After standing at 65°-67° C., separated oil layer was concentrated under reduced pressure to obtain 200 g of oily substance, which was distilled under reduced pressure to give 95 g of 5-methyl-2,3-diethoxycarbonylpyridine.
Quantity
84.3 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
675 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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